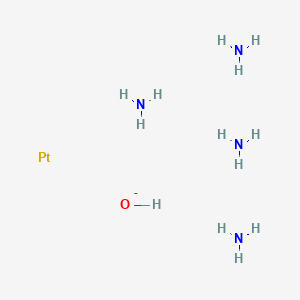
4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-
Overview
Description
4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is known for its significant pharmacological and material applications. It is used as an intermediate in the synthesis of a broad range of heterocyclic compounds and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] can be achieved through various methods:
Multicomponent Reactions: Alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and efficient synthesis under controlled conditions. For example, the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid has been developed and studied .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of substituted oxazine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and polymers.
Biology: The compound has shown potential in biological studies due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins . This inhibition can lead to the modulation of various biological processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazine-4-one: This compound is similar in structure but has different pharmacological properties.
2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine: Another similar compound with distinct chemical properties.
Uniqueness
4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] is unique due to its specific structure, which allows it to exhibit a wide range of pharmacological and material applications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-15-13(17-9-1)11-3-5-12(6-4-11)14-16-8-2-10-18-14/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMZVELBFAWULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)C2=CC=C(C=C2)C3=NCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622443 | |
| Record name | 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37512-44-0 | |
| Record name | 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)












